

Spectroscopic Analysis of 2-Bromo-2-chloropropane: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-2-chloropropane

Cat. No.: B3369296

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Bromo-2-chloropropane**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to serve as a valuable reference for the characterization and identification of **2-Bromo-2-chloropropane** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-2-chloropropane**. These predictions are derived from the known spectroscopic behaviors of analogous compounds, including 2-bromopropane, 2-chloropropane, and 2-bromo-2-methylpropane.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.2 - 2.4	Singlet	6H	-CH ₃

Note: The two methyl groups are chemically equivalent and therefore expected to produce a single signal. The chemical shift is predicted to be downfield from that of propane due to the deshielding effects of the adjacent bromine and chlorine atoms.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 75 MHz

Chemical Shift (δ) ppm	Assignment
~30 - 35	$-\text{CH}_3$
~60 - 70	$>\text{C}(\text{Br})\text{Cl}$

Note: Two distinct signals are expected. The quaternary carbon atom bearing the bromine and chlorine is significantly deshielded and thus appears at a lower field.

Predicted IR Data

Wavenumber (cm^{-1})	Intensity	Assignment
2980 - 2900	Medium-Strong	C-H stretch (alkane)
1450 - 1380	Medium	C-H bend (alkane)
~700 - 800	Strong	C-Cl stretch
~600 - 700	Strong	C-Br stretch

Note: The carbon-halogen stretching frequencies are characteristic and their presence would be a strong indicator for the structure.

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Assignment
156/158/160	Low	[M] ⁺ (Molecular ion)
121/123	High	[M - Cl] ⁺
77	High	[M - Br] ⁺
41	Medium	[C ₃ H ₅] ⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a haloalkane like **2-Bromo-2-chloropropane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Bromo-2-chloropropane** in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and to avoid interfering signals in the spectrum.
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation (Liquid):** Place a drop of neat liquid **2-Bromo-2-chloropropane** between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

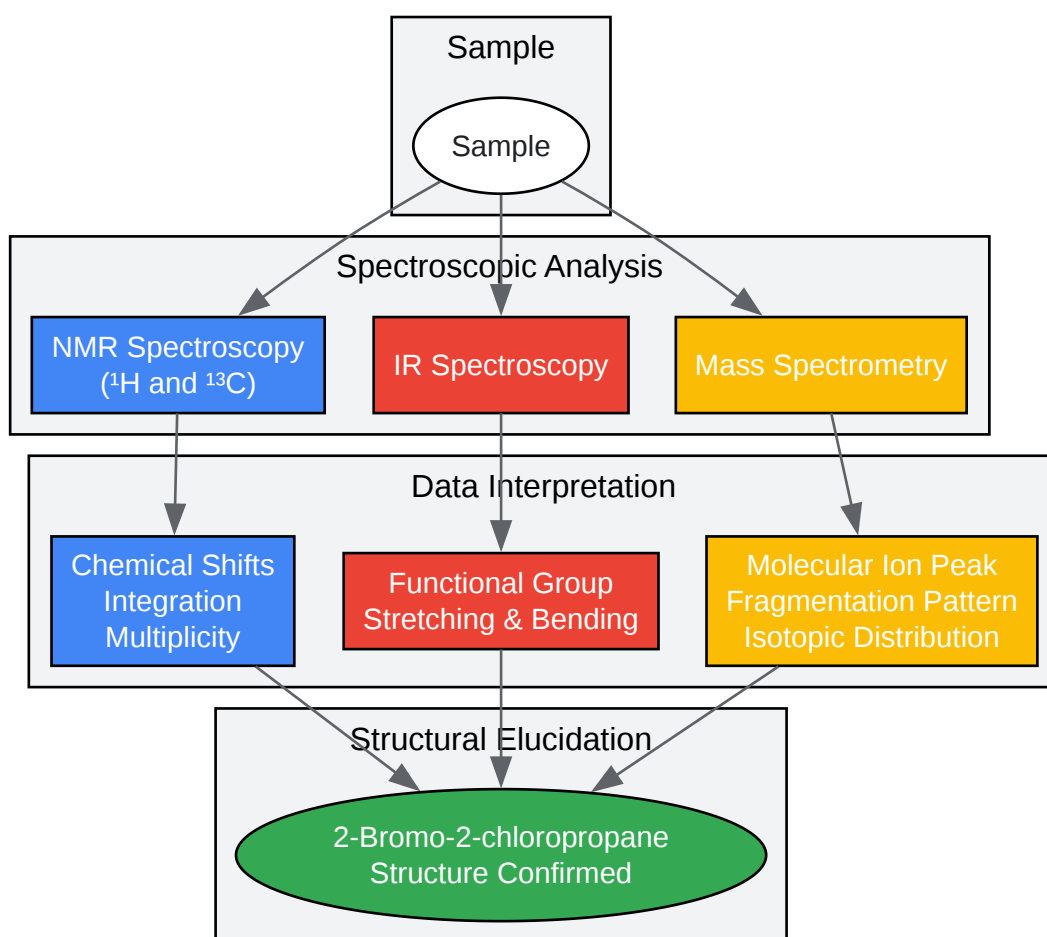
- **Data Acquisition:** Place the salt plates in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like **2-Bromo-2-chloropropane**, direct injection via a heated probe or gas chromatography-mass spectrometry (GC-MS) can be used.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV to generate charged fragments.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is recorded, generating a mass spectrum.

Structural Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of **2-Bromo-2-chloropropane** using the discussed spectroscopic methods.



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Caption: Workflow for the structural elucidation of **2-Bromo-2-chloropropane**.

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